Bazedoxifene 5-|A-D-Glucuronide
Overview
Description
Bazedoxifene 5-|A-D-Glucuronide is a metabolite of Bazedoxifene . Bazedoxifene is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .
Molecular Structure Analysis
The molecular formula of Bazedoxifene is C30H34N2O3 . The structure of Bazedoxifene 5-|A-D-Glucuronide is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Bazedoxifene is 470.613 g/mol . The physical and chemical properties of Bazedoxifene 5-|A-D-Glucuronide are not explicitly mentioned in the available resources.Scientific Research Applications
Metabolism and Disposition
Bazedoxifene, a selective estrogen receptor modulator (SERM), is primarily metabolized through glucuronidation, leading to the formation of bazedoxifene-5-glucuronide as a major metabolite. This process is prominent in the metabolism of bazedoxifene in healthy postmenopausal women, with the metabolite being predominantly excreted in feces (Chandrasekaran et al., 2009). Additionally, in vitro studies demonstrate that bazedoxifene is metabolized to both bazedoxifene-4′-glucuronide and bazedoxifene-5-glucuronide in human hepatocytes and hepatic and intestinal microsomes, indicating the importance of glucuronidation in its metabolism (Shen et al., 2010).
Influence of Genetic Polymorphism
The UGT1A1*28 polymorphism influences the glucuronidation of bazedoxifene, affecting the metabolic clearance of its metabolites. This finding is significant in understanding the variability in bazedoxifene metabolism among different individuals (Lušin et al., 2015).
Impact on Gut Microbiome
The combination of conjugated estrogens (CE) and Bazedoxifene (BZA), including bazedoxifene-5-glucuronide, affects the gut microbiome by reducing fecal β-glucuronidase activity. This suggests a potential interaction between hormone supplementation and gut microbial activity, which can influence the metabolism and efficacy of the drug (Chen et al., 2018).
Mechanism of Action
Target of Action
Bazedoxifene 5-A-D-Glucuronide primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle, maintenance of bone density, and modulation of behavior .
Mode of Action
Bazedoxifene acts as both an estrogen-receptor agonist and antagonist , depending on the cell and tissue type and target genes . This dual action allows it to mimic the beneficial effects of estrogen on bone and lipid metabolism while avoiding the hormone’s potentially harmful effects on uterine and breast tissues .
Biochemical Pathways
Bazedoxifene influences several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .
Result of Action
The primary result of Bazedoxifene’s action is the prevention of postmenopausal osteoporosis . By acting on estrogen receptors and influencing bone remodeling, Bazedoxifene increases bone mineral density and reduces the risk of fractures . Additionally, it has shown potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum, suggesting potential antimalarial activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAXRVKIJQNQMY-VNOFEJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432461 | |
Record name | Bazedoxifene 5-|A-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bazedoxifene 5-|A-D-Glucuronide | |
CAS RN |
328933-56-8 | |
Record name | Bazedoxifene-5-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene 5-|A-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAZEDOXIFENE-5-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z271JQC8WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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